3-n-Pentoxybenzoyl chloride
Description
3-n-Pentoxybenzoyl chloride is an acyl chloride derivative featuring a benzoyl chloride core substituted with an n-pentoxy group at the 3-position. Its structure combines the electrophilic reactivity of the acyl chloride group (–COCl) with the steric and electronic effects of the pentoxy (–O–C₅H₁₁) substituent. This compound is primarily utilized in organic synthesis for introducing the 3-pentoxybenzoyl moiety into target molecules, such as pharmaceuticals, polymers, or sensors.
Key properties inferred from structural analogs:
- Reactivity: Acyl chlorides typically undergo nucleophilic acyl substitution, reacting with amines, alcohols, or water.
- Solubility: The pentoxy group enhances solubility in organic solvents (e.g., ethers, chlorinated solvents) compared to polar-nitro-substituted analogs.
- Stability: Like other benzoyl chlorides, it is moisture-sensitive, requiring anhydrous storage.
Properties
IUPAC Name |
3-pentoxybenzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-2-3-4-8-15-11-7-5-6-10(9-11)12(13)14/h5-7,9H,2-4,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQCLVMZAFVYNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-n-Pentoxybenzoyl chloride typically involves the reaction of 3-hydroxybenzoyl chloride with pentanol in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the pentoxy group. The reaction conditions usually include a temperature range of 0-5°C to control the rate of reaction and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety during production.
Chemical Reactions Analysis
Types of Reactions
3-n-Pentoxybenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction type for this compound, where the chlorine atom is replaced by a nucleophile.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-n-Pentoxybenzoic acid and hydrochloric acid.
Reduction: The compound can be reduced to form 3-n-Pentoxybenzyl alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature.
Hydrolysis: This reaction is usually performed in an aqueous medium at elevated temperatures.
Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions to prevent side reactions.
Major Products Formed
Nucleophilic Substitution: The major products are substituted benzoyl derivatives.
Hydrolysis: The major products are 3-n-Pentoxybenzoic acid and hydrochloric acid.
Reduction: The major product is 3-n-Pentoxybenzyl alcohol.
Scientific Research Applications
3-n-Pentoxybenzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-n-Pentoxybenzoyl chloride involves its ability to react with nucleophiles, leading to the formation of various substituted benzoyl derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, to exert their effects. The specific molecular targets and pathways involved depend on the nature of the substituted derivative formed .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 3-n-pentoxybenzoyl chloride with structurally related benzoyl chlorides:
| Compound | Substituent (Position) | Functional Group | Molecular Weight (g/mol) | Key Reactivity |
|---|---|---|---|---|
| This compound | –O–C₅H₁₁ (3-) | Acyl chloride | ~212.7 (calculated) | Nucleophilic substitution (amines, alcohols) |
| p-Nitrobenzoyl chloride | –NO₂ (4-) | Acyl chloride | 185.57 | Rapid amidation, esterification |
| Benzoyl chloride | None | Acyl chloride | 140.57 | High reactivity with nucleophiles |
Solubility and Stability
- This compound: The hydrophobic pentoxy chain improves solubility in non-polar solvents (e.g., ligroin, carbon tetrachloride) but reduces stability in polar protic solvents like methanol or water.
- p-Nitrobenzoyl Chloride: The polar nitro group increases solubility in methanol-water mixtures, as seen in electrochemical sensor studies involving nitroaromatics . However, it is prone to hydrolysis, requiring careful handling under anhydrous conditions .
Key Research Findings and Limitations
- This compound: Limited commercial and research data exist, suggesting niche applications. Its discontinued status highlights challenges in procurement .
p-Nitrobenzoyl Chloride :
Well-characterized in literature, with applications in derivatization (e.g., amide synthesis for analytical chemistry) and explosives detection sensors .Benzoyl Chloride : A benchmark compound with extensive industrial use, though less selective due to unmodulated reactivity.
Biological Activity
3-n-Pentoxybenzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides. Its structure features a pentoxy group attached to a benzoyl moiety, which has implications for its biological activity. This article delves into the biological activities associated with this compound, including its potential therapeutic effects, toxicity, and mechanisms of action.
- Molecular Formula : C12H15ClO
- Molecular Weight : 224.70 g/mol
- CAS Number : 170812
Biological Activity Overview
The biological activity of this compound is primarily influenced by its ability to interact with various biological targets. Research has indicated that compounds in the benzoyl chloride family can exhibit significant biological effects, including anti-cancer properties, antimicrobial activity, and potential neurotoxicity.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of benzoyl chloride derivatives. For instance, a study conducted on various benzoyl chloride derivatives demonstrated their ability to inhibit cancer cell proliferation through apoptosis induction in breast cancer cell lines (MCF7) . The mechanism involves the induction of oxidative stress and subsequent activation of apoptotic pathways.
| Compound | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| This compound | 15 | MCF7 | Induction of apoptosis |
| Benzyl Chloride | 20 | MCF7 | DNA damage and oxidative stress |
| Benzal Chloride | 25 | MCF7 | Cell cycle arrest |
2. Antimicrobial Activity
Benzoyl chloride derivatives have also been investigated for their antimicrobial properties. A study reported that certain derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria . The mechanism is believed to involve disruption of bacterial cell membranes.
3. Neurotoxicity
While some studies suggest therapeutic benefits, there are concerns regarding the neurotoxic effects of benzoyl chlorides. Research indicates that exposure to these compounds can lead to neurotoxic symptoms in experimental models, highlighting the need for caution in their application .
Case Study 1: Anticancer Efficacy
A detailed investigation into the anti-breast cancer activity of this compound revealed that it significantly inhibited cell growth in vitro. The study utilized the MTT assay to assess cytotoxicity and found that treatment resulted in a dose-dependent decrease in cell viability.
Case Study 2: Toxicological Assessment
A toxicological assessment was performed to evaluate the safety profile of this compound. The study noted that at high concentrations, the compound induced cytotoxicity in neuronal cell lines, suggesting potential neurotoxic effects that warrant further investigation .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways through oxidative stress.
- DNA Damage : It has been shown to cause DNA damage, leading to cellular dysfunction and death.
- Membrane Disruption : Antimicrobial activity is linked to its ability to disrupt bacterial membranes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
